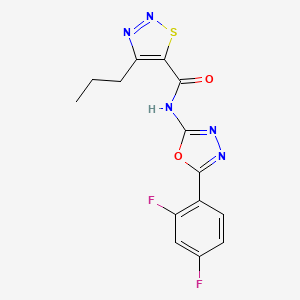

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c1-2-3-10-11(24-21-18-10)12(22)17-14-20-19-13(23-14)8-5-4-7(15)6-9(8)16/h4-6H,2-3H2,1H3,(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASJGXNUXJAHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such as the mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1). These proteins play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, mTOR and EGFR are involved in the PI3K/Akt signaling pathway, which regulates cell proliferation and survival. Similarly, iNOS is involved in the production of nitric oxide, a key player in immune response and inflammation. MAP2K1 is part of the MAPK signaling pathway, which plays a role in cell differentiation and apoptosis.

Biochemical Analysis

Biochemical Properties

The compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide interacts with several enzymes and proteins. It has been identified as a potential target for mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1)

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these influences are still being studied.

Biological Activity

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F2N5O2S. It features a 1,3,4-thiadiazole ring and a 1,3,4-oxadiazole moiety that contribute to its biological activity. The presence of the difluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. The specific compound in focus has not been extensively tested in this context; however, its structural similarities to known active compounds suggest potential efficacy .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study on related thiadiazole derivatives revealed that certain compounds exhibit potent anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | LoVo | 2.44 | CDK9 inhibition |

| 2g | MCF-7 | 23.29 | Apoptosis induction |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins involved in cellular processes. It may inhibit specific kinases or transcription factors critical for tumor growth and survival. Molecular docking studies suggest that the compound can disrupt DNA binding activities of transcription factors like STAT3 and inhibit CDK9 kinase activity .

Case Studies

In a recent investigation into the anticancer effects of thiadiazole derivatives, researchers synthesized several compounds and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced the biological activity. For example, a derivative similar to this compound demonstrated enhanced potency due to structural optimization .

Scientific Research Applications

Anticancer Properties

This compound has been evaluated for its anticancer properties. Studies on related thiadiazole derivatives revealed potent anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | LoVo | 2.44 | CDK9 inhibition |

| 2g | MCF-7 | 23.29 | Apoptosis induction |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins involved in cellular processes. Molecular docking studies suggest that it can disrupt DNA binding activities of transcription factors like STAT3 and inhibit CDK9 kinase activity .

Case Studies

In a recent investigation into the anticancer effects of thiadiazole derivatives similar to this compound, researchers synthesized several compounds and assessed their cytotoxicity against different cancer cell lines. Findings indicated that modifications in the chemical structure significantly influenced biological activity. For instance, a derivative demonstrated enhanced potency due to structural optimization.

Table 2: Case Study Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Heterocyclic Synergy : The combination of oxadiazole and thiadiazole in the target compound distinguishes it from derivatives with single heterocycles (e.g., thiazole in or pyrazole in ). This dual system may enhance binding to hydrophobic enzyme pockets .

Fluorine Impact: The 2,4-difluorophenyl group likely increases metabolic stability compared to non-fluorinated analogs (e.g., p-methoxyphenyl in ), as fluorination reduces susceptibility to oxidative degradation .

Carboxamide vs. Thiourea : The carboxamide linker in the target compound may improve solubility relative to thiourea derivatives (e.g., ), which are prone to aggregation in aqueous media.

Computational and Experimental Insights

- Electronic Properties : Computational studies using basis sets like 6-311G** (as in ) predict that the electron-withdrawing fluorine atoms on the oxadiazole ring polarize the molecule, enhancing dipole-dipole interactions with target proteins.

- Biological Hypotheses : While direct bioactivity data for the target compound are lacking, analogs with similar scaffolds (e.g., tetrazole-based ureas in ) exhibit plant growth regulation, suggesting possible agrochemical applications. Thiadiazole-carboxamide hybrids (e.g., ) show antifungal activity, supporting further investigation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves multi-step reactions:

- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (90°C, 3 hours) .

- Oxadiazole coupling : Reacting the thiadiazole intermediate with 2,4-difluorophenyl-substituted oxadiazole precursors. pH control (8-9) during precipitation is critical to avoid byproducts .

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) yields high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., difluorophenyl and propyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring correct carboxamide linkage .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Testing against COX-1/2 or kinases via fluorometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies:

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Approaches include:

- Metabolite profiling : HPLC-MS identifies degradation products that may reduce in vivo efficacy .

- Structural modifications : Introducing trifluoromethyl groups improves metabolic stability and membrane permeability .

- PBPK modeling : Bridges in vitro-in vivo gaps by simulating absorption/distribution parameters .

Q. How do substituents (e.g., difluorophenyl, propyl) influence the compound’s mechanism of action?

- Difluorophenyl moiety : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites) .

- Propyl chain : Modulates solubility and steric effects, impacting binding affinity .

- Thiadiazole-oxadiazole core : Provides rigidity, favoring interactions with hydrophobic pockets in proteins .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.